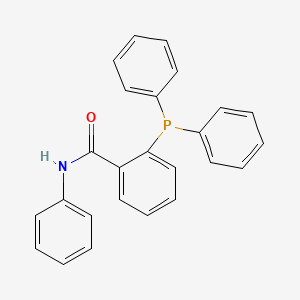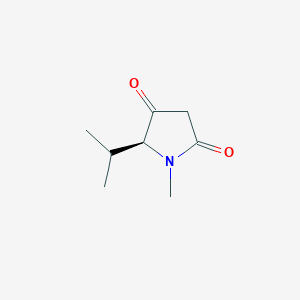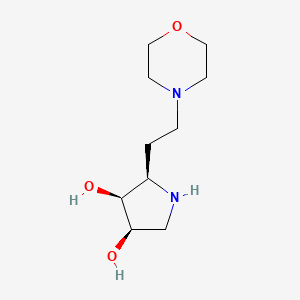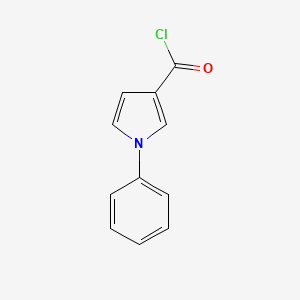
1-Phenyl-1H-pyrrole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-pyrrole-3-carbonyl chloride is an organic compound with a pyrrole ring substituted with a phenyl group and a carbonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrrole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrrole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{1-Phenyl-1H-pyrrole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-pyrrole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-phenyl-1H-pyrrole-3-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions (e.g., room temperature to reflux).
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water as the nucleophile.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
1-Phenyl-1H-pyrrole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be employed in the synthesis of novel materials with unique properties
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-pyrrole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Phenyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position of the pyrrole ring.
Uniqueness: 1-Phenyl-1H-pyrrole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .
Propriétés
Numéro CAS |
220968-56-9 |
|---|---|
Formule moléculaire |
C11H8ClNO |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
1-phenylpyrrole-3-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-6-7-13(8-9)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
SNVBAYLNSBVPPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC(=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


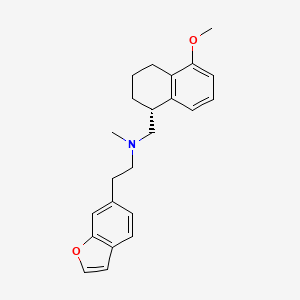

![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
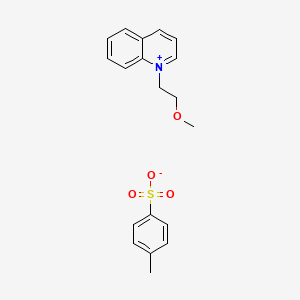
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
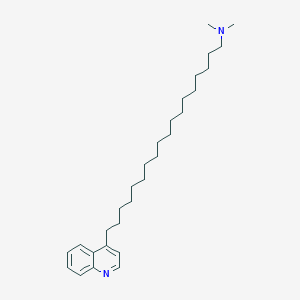
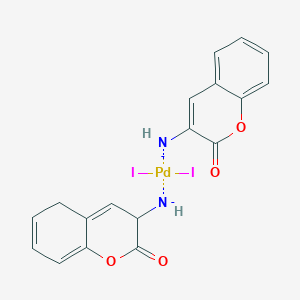
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)


